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(2-Hydroxyphenyl)diphenylmethanol

Cat. No.: B188467
CAS No.: 6326-60-9
M. Wt: 276.3 g/mol
InChI Key: NQEGTKPUEXVZTO-UHFFFAOYSA-N
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Description

Contextualization within Triphenylmethanol (B194598) Chemistry Research

Triphenylmethanol, a tertiary alcohol with the formula (C₆H₅)₃COH, serves as a foundational molecule in organic chemistry. chemicalbook.com Its structure, featuring three phenyl rings attached to a central carbon atom that also bears a hydroxyl group, gives it unique chemical properties and makes it a valuable starting point for synthesis. chemicalbook.comgoldsupplier.com The stability of triphenylmethanol is notably influenced by the resonance stabilization provided by the three aromatic rings. goldsupplier.com It is a white crystalline solid with low solubility in water but good solubility in organic solvents like ethanol (B145695) and diethyl ether. goldsupplier.comsolubilityofthings.com

The field of triphenylmethanol chemistry extends to its many derivatives, where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups. These substitutions can significantly alter the molecule's physical and chemical properties, leading to a wide range of applications. wikipedia.org Substituted triphenylmethanols are crucial intermediates in the production of triarylmethane dyes, and their derivatives have been explored in materials science and pharmaceutical synthesis. chemicalbook.comwikipedia.org

(2-Hydroxyphenyl)diphenylmethanol is a specific derivative of triphenylmethanol where a hydroxyl (-OH) group is substituted at the ortho-position (the 2-position) of one of the three phenyl rings. This addition introduces several key features that distinguish it from the parent compound. The presence of a second hydroxyl group can lead to intramolecular hydrogen bonding, influence the molecule's conformation, and provide an additional site for chemical reactions. This functionalization makes this compound a subject of specialized research interest for creating more complex molecules and materials.

Table 1: Comparison of Physicochemical Properties

Property This compound Triphenylmethanol
CAS Number 6326-60-9 lookchem.com 76-84-6 goldsupplier.com
Molecular Formula C₁₉H₁₆O₂ lookchem.com C₁₉H₁₆O goldsupplier.com
Molecular Weight 276.335 g/mol lookchem.com 260.33 g/mol
Melting Point 140 °C lookchem.com 160-163 °C goldsupplier.com
Boiling Point 455.3°C at 760 mmHg lookchem.com ~380 °C (decomposes)
Appearance Crystalline Solid White crystalline solid goldsupplier.com
Hydrogen Bond Donor Count 2 lookchem.com 1

| Hydrogen Bond Acceptor Count | 2 lookchem.com | 1 |

Scope and Significance of Academic Investigations Pertaining to this compound

Academic research on this compound has focused on understanding its unique structural characteristics and reactivity. The introduction of the ortho-hydroxyl group creates possibilities for intramolecular interactions that are not present in the parent triphenylmethanol or its para-substituted isomer, (4-hydroxyphenyl)diphenylmethanol (B96202).

A significant area of investigation has been the study of its solid-state chemistry. For instance, research has delved into the solid-state dehydration of (o-hydroxyaryl)diphenylmethanols. acs.org Detailed structural studies using X-ray crystallography have been conducted to determine the precise crystal and molecular structures of [1-(2-hydroxyphenyl)]diphenylmethanol. acs.orgbrandeis.edu These studies provide fundamental insights into how the molecules pack in a crystal lattice and the nature of the intermolecular forces, such as hydrogen bonding, that govern the solid-state structure. brandeis.edu

The significance of these investigations lies in the fundamental understanding of structure-property relationships. The spatial arrangement of the hydroxyl groups can influence the compound's reactivity, particularly in solid-state transformations. brandeis.edu Furthermore, the ability of the two hydroxyl groups to coordinate with metal ions makes this compound and similar structures potential ligands in coordination chemistry. While not as widely used as some other triphenylmethanol derivatives, its specific functionalization provides a platform for synthesizing specialized polymers and as a building block in the development of complex organic molecules. chemicalbook.com The research provides a basis for potential applications in areas where specific molecular geometry and hydrogen-bonding capabilities are crucial.

Table 2: Key Research Findings on this compound

Research Area Key Findings Reference
Crystallography The crystal and molecular structures have been determined, revealing details about intramolecular hydrogen bonding and molecular conformation. acs.org, brandeis.edu
Solid-State Chemistry Studies have investigated its dehydration reactions in the solid state, correlating reactivity with its crystalline structure. acs.org, brandeis.edu

| Synthesis | It can be synthesized as a derivative within the broader class of diphenylmethanols, often starting from precursors like (2-hydroxyphenyl)(phenyl)methanone. | ambeed.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O2 B188467 (2-Hydroxyphenyl)diphenylmethanol CAS No. 6326-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16O2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGTKPUEXVZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60212647
Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
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Molecular Weight

276.3 g/mol
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CAS No.

6326-60-9
Record name 2-Hydroxytriphenylmethanol
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Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
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Record name 2-HYDROXYTRIPHENYLCARBINOL
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Record name 2-HYDROXYTRIPHENYLMETHANOL
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Ii. Synthetic Methodologies and Derivatization Strategies for 2 Hydroxyphenyl Diphenylmethanol and Its Analogs

Advanced Synthetic Approaches to (2-Hydroxyphenyl)diphenylmethanol

The synthesis of this compound, a triarylmethanol, involves the creation of a central quaternary carbon atom bonded to three aryl groups, one of which bears a hydroxyl group in the ortho position. Various advanced synthetic methodologies have been developed to achieve this, ranging from classic organometallic reactions to modern electrochemical protocols.

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of triarylmethanols. The general approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

For the synthesis of this compound, a common strategy involves the reaction of phenylmagnesium bromide with a suitably protected 2-hydroxybenzophenone (B104022) or the reaction of a Grignard reagent derived from a protected 2-bromophenol (B46759) with benzophenone (B1666685). The use of a protecting group for the phenolic hydroxyl is often necessary to prevent it from reacting with the Grignard reagent, which is a strong base.

A typical reaction sequence is as follows:

Protection of the phenolic hydroxyl group: The hydroxyl group of 2-hydroxybenzophenone is protected, for example, as a methoxymethyl (MOM) ether.

Grignard Reaction: The protected ketone is then treated with phenylmagnesium bromide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon.

Hydrolysis (Work-up): The resulting magnesium alkoxide intermediate is hydrolyzed with a weak acid to yield the protected triarylmethanol.

Deprotection: The protecting group is removed to afford the final product, this compound.

An alternative Grignard-based synthesis of triphenylmethanol (B194598) involves the reaction between phenylmagnesium bromide and benzophenone, followed by an acid work-up. This reaction is known to be highly sensitive to moisture. cerritos.edu

ReactantsReagentsProductNotes
2-(Methoxymethoxy)benzophenonePhenylmagnesium bromide, THF(2-(Methoxymethoxy)phenyl)diphenylmethanolProtection of the hydroxyl group is crucial.
Benzophenone(2-(Methoxymethoxy)phenyl)magnesium bromide(2-(Methoxymethoxy)phenyl)diphenylmethanolGrignard reagent prepared from the protected phenol (B47542).

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. nih.gov While direct Friedel-Crafts alkylation to form triarylmethanols can be challenging due to potential side reactions and rearrangements, variations of this reaction are employed.

One approach involves the AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform (B151607) (CHCl₃), followed by hydrolysis to yield diphenylmethanol (B121723) derivatives. nih.gov Although not a direct route to the title compound, this methodology highlights the utility of Friedel-Crafts chemistry in constructing the diarylmethanol core.

A more relevant strategy would involve the Friedel-Crafts acylation of a phenol with benzoyl chloride to form 2-hydroxybenzophenone, which can then be converted to the target molecule via a Grignard reaction as described previously. The intramolecular Friedel-Crafts reaction of related anhydrides has also been explored for the synthesis of complex cyclic structures. researchgate.net

Aromatic SubstrateElectrophileCatalystIntermediate Product
PhenolBenzoyl ChlorideAlCl₃2-Hydroxybenzophenone
BenzeneCarbon TetrachlorideAlCl₃Benzophenone (after hydrolysis)

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. researchgate.net These methods can generate reactive intermediates under mild conditions, avoiding the need for harsh reagents.

The electrochemical synthesis of this compound is not extensively documented, but related electrochemical transformations provide insight into potential pathways. For instance, the electrochemical oxidation of catechols in the presence of nucleophiles has been used to synthesize functionalized phenols. nih.gov

A plausible, though currently hypothetical, electrochemical route could involve the reductive coupling of benzophenone with a suitable ortho-functionalized phenol derivative. Alternatively, the electrochemical generation of a phenyl radical or anion could be used to attack the carbonyl group of 2-hydroxybenzophenone. The development of paired electrochemical synthesis, where both anodic and cathodic reactions contribute to product formation, could offer an efficient approach.

Further research is required to establish viable electrochemical protocols for the direct synthesis of this compound.

Achieving ortho-selectivity in the functionalization of phenols is a significant challenge in organic synthesis. Directing groups are often employed to guide reagents to the position adjacent to the hydroxyl group.

For the synthesis of this compound, strategies for ortho-lithiation or ortho-metalation of a protected phenol, followed by reaction with benzophenone, are viable. For example, the hydroxyl group of phenol can be converted to a directing group, such as a pivaloate or a carbamate, which facilitates deprotonation at the ortho position by a strong base like n-butyllithium. The resulting ortho-lithiated species can then react with benzophenone.

Recent advancements in transition-metal-catalyzed C-H activation offer powerful tools for ortho-functionalization. Rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides has been shown to be a versatile method for introducing various functional groups at the ortho position of phenols. nih.gov While not directly applied to the synthesis of the title compound, this approach could be adapted for the introduction of a diphenylmethyl group or a precursor.

StrategyDirecting GroupReagentsKey Intermediate
Directed ortho-MetalationPivaloaten-Butyllithium, BenzophenoneOrtho-lithiated pivaloate
C-H ActivationN-Phenoxyacetamide[Cp*RhCl₂]₂, NaOAcOrtho-rhodated intermediate

Derivatization Reactions and Functionalization Pathways of the Carbinol Moiety and Phenolic Hydroxyl

The this compound scaffold possesses two reactive sites: the tertiary carbinol (diphenylmethanol) moiety and the phenolic hydroxyl group. These functional groups allow for a variety of derivatization reactions, leading to a diverse range of molecular architectures.

The dehydration of this compound is a particularly interesting transformation that can lead to different products depending on the reaction conditions.

Fuchsone Formation: The dehydration of related (4-hydroxyphenyl)diphenylmethanols is known to produce fuchsones. However, in the case of this compound, the formation of the corresponding ortho-fuchsone is not readily observed. Studies have shown that even under prolonged heating, there is no evidence of ortho-fuchsone formation. acs.org

Xanthene Formation: Instead of fuchsone formation, the thermal dehydration of this compound leads to a cyclization reaction, forming 9-phenylxanthene. acs.org This process involves the intramolecular trapping of the initially formed carbocation by the ortho-phenolic hydroxyl group, followed by the elimination of a molecule of water. This cyclization is a common pathway for ortho-hydroxy-substituted triarylmethanols.

The synthesis of xanthene derivatives can also be achieved through multicomponent reactions under various catalytic conditions, often involving a dehydration step. mdpi.comnih.gov

Starting MaterialConditionsMajor ProductMinor/Unobserved Product
This compoundThermal (e.g., 110°C)9-Phenylxantheneortho-Fuchsone
(4-Hydroxyphenyl)diphenylmethanol (B96202)Thermal/Photochemicalp-Fuchsone-

Oxidation Reactions (e.g., to Benzophenone Analogs)

The secondary alcohol functionality in this compound is susceptible to oxidation to form the corresponding ketone, a 2-hydroxybenzophenone analog. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese-based reagents like potassium permanganate (B83412) (KMnO4). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, is another effective method that proceeds under mild conditions.

The oxidation of the parent compound, diphenylmethanol, to benzophenone is a well-established reaction. For instance, bromamine (B89241) T (BAT) has been shown to oxidize diphenylmethanol and its substituted analogs to the corresponding benzophenones in aqueous acetic acid. rsc.org The reaction is catalyzed by mineral acids and follows a specific rate law. rsc.org While direct studies on the oxidation of this compound are not extensively documented, the principles of these oxidation reactions are directly applicable. Care must be taken to select reagents that are compatible with the phenolic hydroxyl group, which can also be susceptible to oxidation under harsh conditions. Milder, more selective oxidizing agents are generally preferred to avoid unwanted side reactions.

A study on the mechanism of diphenylmethanol oxidation induced by hydroxyl and sulfate (B86663) radicals has shown that benzophenone is a major degradation product. daneshyari.comresearchgate.net This suggests that radical-based oxidation pathways can also lead to the formation of the corresponding ketone.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM) at room temperatureMild and selective for primary and secondary alcohols.
Pyridinium dichromate (PDC)Dichloromethane (DCM) or Dimethylformamide (DMF)Similar to PCC, can be used for a wider range of substrates.
Potassium permanganate (KMnO4)Acetone or water, often with acid or baseStrong oxidizing agent, can cleave C-C bonds if not controlled.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane (DCM) at low temperatures (-78 °C)Mild conditions, avoids heavy metals.
Bromamine T (BAT)Aqueous acetic acid, mineral acid catalystEffective for diphenylmethanol and its derivatives. rsc.org

Reductive Transformations

Reductive transformations involving this compound and its analogs typically focus on the reduction of the corresponding benzophenone derivatives back to the secondary alcohol. This reaction is the reverse of the oxidation process described in the previous section and is a fundamental transformation in organic synthesis.

The reduction of ketones to secondary alcohols can be achieved using a variety of reducing agents. The most common and versatile of these are the hydride reagents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and selectivity for aldehydes and ketones. pitt.edu It is typically used in protic solvents like methanol (B129727) or ethanol (B145695). pitt.edu Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups, including esters and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

The reduction of benzophenone to diphenylmethanol is a classic example of this type of transformation and is often used as an introductory experiment in organic chemistry laboratories. pitt.edursc.org The reaction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. vedantu.com This methodology is directly applicable to the synthesis of this compound from its corresponding 2-hydroxybenzophenone precursor.

Other reducing systems, such as catalytic hydrogenation using a metal catalyst (e.g., platinum, palladium, or nickel) and a source of hydrogen gas, can also be employed. However, for the reduction of a simple ketone, hydride reagents are generally more convenient for laboratory-scale synthesis.

Table 2: Common Reducing Agents for the Conversion of Ketones to Secondary Alcohols

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (NaBH4)Methanol or ethanol at room temperature or belowMild and selective for aldehydes and ketones. pitt.edu
Lithium aluminum hydride (LiAlH4)Anhydrous diethyl ether or THF, followed by aqueous workupStrong reducing agent, reacts with a wide range of functional groups.
Catalytic Hydrogenation (H2, catalyst)Various solvents, pressure, and temperature with a metal catalyst (e.g., Pd, Pt, Ni)Effective for a wide range of reductions, but may require specialized equipment.
Zinc dust with sodium hydroxideEthanolAn alternative method for the reduction of benzophenone. sciencemadness.orgwikipedia.org

Carboxylation Reactions

The phenolic hydroxyl group of this compound provides a handle for the introduction of a carboxylic acid group onto the aromatic ring, a reaction known as carboxylation. The most well-known method for the carboxylation of phenols is the Kolbe-Schmitt reaction. scribd.comscribd.com This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and at elevated temperature. The phenoxide is more reactive towards electrophilic aromatic substitution than the phenol itself, and the reaction typically favors ortho-carboxylation, especially at lower temperatures.

In the context of this compound, the formation of the sodium salt of the phenolic hydroxyl group would be the initial step, followed by the reaction with carbon dioxide. The bulky diphenylmethyl group at the ortho position might influence the regioselectivity of the carboxylation, potentially favoring substitution at the para position to the hydroxyl group.

Recent advances in carboxylation reactions have also explored biocatalytic approaches. For instance, recombinant benzoic acid decarboxylases have been shown to catalyze the regioselective ortho-carboxylation of electron-rich phenol derivatives using bicarbonate as the CO2 source. rsc.org This enzymatic method offers a highly selective alternative to the classical Kolbe-Schmitt reaction. rsc.org Another study has investigated the carboxylation of phenylphosphate by a phenol carboxylase system from an anaerobic bacterium, suggesting that a phosphorylated phenol derivative could be a substrate for enzymatic carboxylation. nih.gov

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical modifications. These transformations can be used to alter the physical and chemical properties of the molecule, as well as to introduce new functionalities for further derivatization.

One of the most common reactions of the phenolic hydroxyl group is etherification. This can be achieved through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl and aryl groups onto the oxygen atom.

Esterification is another important functionalization reaction. The phenolic hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. These reactions are often catalyzed by an acid or a base.

The phenolic hydroxyl group can also be used as a directing group for electrophilic aromatic substitution reactions. Its electron-donating nature activates the aromatic ring towards substitution, primarily at the ortho and para positions.

Furthermore, the phenolic hydroxyl group can be converted to other functional groups. For example, it can be transformed into a triflate group, which is an excellent leaving group for cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Table 3: Examples of Functionalization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagents and ConditionsProduct Type
Etherification (Williamson)Base (e.g., NaH, K2CO3), Alkyl halide (R-X)Phenolic ether (Ar-O-R)
EsterificationCarboxylic acid (RCOOH) and acid catalyst, or Acid chloride (RCOCl) and basePhenolic ester (Ar-O-COR)
O-AlkylationAlkylating agent, catalystPhenolic ether
O-AcylationAcylating agent, catalystPhenolic ester

Incorporation into Complex Molecular Architectures (e.g., Thiazol Derivatives)

The functional groups present in this compound and its derivatives can serve as starting points for the synthesis of more complex molecular architectures, including heterocyclic systems such as thiazoles. Thiazole (B1198619) derivatives are known to possess a wide range of biological activities. nih.goveurekaselect.comekb.eg

While there are no direct reports on the use of this compound as a precursor for thiazole synthesis, its derivatives could potentially be utilized in established synthetic routes. For instance, a common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net A derivative of this compound containing an α-haloketone functionality could be reacted with a thioamide to construct a thiazole ring.

Alternatively, the phenolic hydroxyl group or the benzylic alcohol could be modified to introduce functionalities that are amenable to cyclization reactions to form thiazoles. For example, conversion of the hydroxyl group to a leaving group followed by substitution with a sulfur nucleophile could be a potential strategy. Another approach could involve the synthesis of a thiosemicarbazone derivative from a benzophenone analog of this compound, which could then undergo cyclization to form a thiazole ring. nih.gov

The synthesis of complex molecules often requires multi-step sequences, and the reactive handles on this compound provide the opportunity for its incorporation into such sequences, leading to the generation of novel and potentially bioactive compounds.

Iv. Structural Elucidation and Conformational Analysis of 2 Hydroxyphenyl Diphenylmethanol

X-ray Crystallography Studies

Studies on related derivatives, such as (4-hydroxyphenyl)diphenylmethanol (B96202) and its 3,5-dimethyl derivative, show that substitutions on the phenyl rings can influence the crystal packing and hydrogen bonding patterns. For instance, colorless crystals of (4-hydroxyphenyl)diphenylmethanol are monoclinic, with the space group P21/c. researchgate.net

Crystallographic Data for (2-Hydroxyphenyl)diphenylmethanol and a Derivative
ParameterThis compound(4-Hydroxyphenyl)diphenylmethanol researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP21/c
a (Å)22.408 (4)8.816 (3)
b (Å)8.630 (2)15.379 (4)
c (Å)15.989 (2)10.863 (4)
β (°)107.88 (1)101.43 (3)
Z84

A key feature of the solid-state structure of this compound is the presence of both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond exists between the hydroxyl group of the phenol (B47542) and the oxygen of the carbinol group. acs.org This interaction leads to the formation of a pseudo-six-membered ring, which influences the conformation of the molecule.

In addition to the intramolecular hydrogen bond, there is an intermolecular hydrogen bond between the alcoholic hydroxyl group of one molecule and the phenolic oxygen of an adjacent molecule. This intermolecular interaction links the molecules into infinite chains along the crystallographic c-axis. This hydrogen-bonding pattern is a recurring motif in the crystal structures of many hydroxyphenyl-substituted carbinols. researchgate.netacs.org

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are invaluable for elucidating the structure of this compound in solution and for monitoring its chemical transformations.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

In the ¹H NMR spectrum, the proton of the carbinol group typically appears as a singlet. The protons of the phenyl rings give rise to a complex multiplet in the aromatic region of the spectrum. The protons of the 2-hydroxyphenyl group also appear in the aromatic region, with distinct chemical shifts due to the electronic effects of the hydroxyl group. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbinol carbon atom gives a characteristic signal in the aliphatic region. The carbon atoms of the phenyl rings and the 2-hydroxyphenyl group resonate in the aromatic region, with the carbon attached to the hydroxyl group appearing at a downfield chemical shift.

Representative NMR Data for Diphenylmethanol (B121723) Derivatives in CDCl₃ rsc.org
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Diphenylmethanol7.43–7.28 (m, 10H), 5.88 (d, 1H), 2.24 (d, 1H)143.8, 128.5, 127.6, 126.5, 76.3
(4-Methoxyphenyl)phenylmethanol7.42–7.29 (m, 7H), 6.92–6.87 (m, 2H), 5.84 (d, 1H), 3.82 (s, 3H), 2.19 (d, 1H)159.0, 144.0, 136.1, 128.4, 127.9, 127.4, 126.4, 113.9, 75.8, 55.3

Infrared (IR) spectroscopy is a useful technique for identifying the functional groups present in this compound and for monitoring reactions involving this compound.

The IR spectrum of this compound shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl groups. brainly.com The broadness of this peak is indicative of hydrogen bonding. The presence of a sharper peak around 3600 cm⁻¹ can indicate the presence of free, non-hydrogen-bonded hydroxyl groups. brainly.com

Other significant absorptions in the IR spectrum include:

Aromatic C-H stretching: Peaks in the region of 3000-3100 cm⁻¹. brainly.com

Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band typically observed between 1000 and 1260 cm⁻¹. brainly.com

IR spectroscopy can also be used to monitor the progress of reactions involving this compound. For example, in a reaction where the hydroxyl group is modified, the disappearance of the O-H stretching band and the appearance of new bands corresponding to the product can be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the primary chromophores are the three phenyl rings. These aromatic systems contain delocalized π-electrons, which can undergo π → π* transitions upon absorption of UV radiation. The presence of the hydroxyl (-OH) group, an auxochrome, attached directly to one of the phenyl rings is expected to influence the absorption spectrum. This influence, known as a batochromic or red shift, typically moves the absorption maxima (λmax) to longer wavelengths and can increase the molar absorptivity (ε) compared to an unsubstituted parent molecule like diphenylmethanol. The electronic spectrum of this compound would therefore be a composite of the transitions associated with its substituted and unsubstituted phenyl rings.

Beyond simple characterization, UV-Vis spectroscopy serves as a crucial tool for real-time kinetic monitoring of chemical reactions. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or a product, the rate of a reaction can be determined. For instance, in the oxidation of this compound to its corresponding ketone, 2-benzoylphenol, the formation of the conjugated carbonyl group would lead to a new absorption band at a different wavelength. Monitoring the increase in absorbance of this new band over time allows for the calculation of the reaction's rate constant and order.

The data below illustrates a hypothetical kinetic experiment for the conversion of this compound, demonstrating how absorbance data is collected over time to determine reaction kinetics.

Example Kinetic Data from UV-Vis Monitoring
Time (seconds)Absorbance at λmax of ProductConcentration of Product (M)
00.005Calculated based on Beer-Lambert Law (A=εbc)
300.150Calculated based on Beer-Lambert Law (A=εbc)
600.275Calculated based on Beer-Lambert Law (A=εbc)
900.380Calculated based on Beer-Lambert Law (A=εbc)
1200.465Calculated based on Beer-Lambert Law (A=εbc)
1500.535Calculated based on Beer-Lambert Law (A=εbc)
1800.590Calculated based on Beer-Lambert Law (A=εbc)

High-Resolution Mass Spectrometry (HRMS) for Product and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

The molecular formula of this compound is C₁₉H₁₆O₂. Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the monoisotopic mass of this compound can be calculated with high precision. This calculated exact mass serves as a key identifier. For this compound, the exact mass is 276.11503 Da. In typical HRMS analysis using soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as a protonated ion [M+H]⁺. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of this ion.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. The parent ion is fragmented, and the exact masses of the resulting fragment ions are measured. For this compound, characteristic fragmentation pathways would likely include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a fragment ion [M+H - H₂O]⁺.

Cleavage of a phenyl group (C₆H₅): Resulting in the loss of a phenyl radical and the formation of a stable ion.

Cleavage of the hydroxyphenyl group (C₆H₅O): Another likely fragmentation pathway.

By identifying the precise masses of these fragments, the connectivity of the molecule can be confirmed, and it can be distinguished from its isomers, such as (3-Hydroxyphenyl)diphenylmethanol or (4-Hydroxyphenyl)diphenylmethanol, which would exhibit different fragmentation patterns. This capability is crucial for identifying reaction products and transient intermediates in complex chemical mixtures with a high degree of confidence.

HRMS Data for this compound
SpeciesFormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₁₉H₁₆O₂276.11503
Protonated Molecule [M+H]⁺C₁₉H₁₇O₂⁺277.12231
Fragment [M+H - H₂O]⁺C₁₉H₁₅O⁺259.11174

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of dedicated computational chemistry studies focused specifically on the compound this compound. While theoretical modeling techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the molecular properties and reactivity of chemical compounds, it appears that this compound has not yet been the subject of such in-depth investigation.

Consequently, detailed research findings and data tables concerning its electronic structure, spectroscopic parameters, catalytic performance, non-covalent interactions, excited-state properties, and reaction pathways—as would be determined through rigorous computational analysis—are not available in the current body of published research. The exploration of these properties through theoretical modeling represents a significant opportunity for future scientific inquiry. Such studies would be invaluable for a deeper understanding of the molecule's fundamental characteristics and could pave the way for new applications.

V. Computational Chemistry and Theoretical Modeling of this compound

Detailed computational studies on this compound are not presently available in the scientific literature. The following sections outline the types of analyses that would be conducted in a typical computational investigation of a molecule of this nature.

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules.

V. Computational Chemistry and Theoretical Modeling of 2 Hydroxyphenyl Diphenylmethanol

Density Functional Theory (DFT) Applications

Analysis of Non-Covalent Interactions:The structure and properties of (2-Hydroxyphenyl)diphenylmethanol are influenced by intramolecular non-covalent interactions, such as hydrogen bonding between the hydroxyl group and the phenyl rings. DFT methods, often coupled with techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would allow for the characterization and quantification of these interactions, revealing their role in stabilizing the molecular conformation.

TD-DFT is the method of choice for studying the behavior of molecules in their electronically excited states. A TD-DFT study of this compound would provide insights into its photophysical properties, such as its UV-Vis absorption spectrum and any potential photoluminescence (fluorescence or phosphorescence). The calculations would identify the nature of electronic transitions and predict their energies and intensities.

To understand the chemical transformations that this compound might undergo, quantum chemical calculations would be necessary to map out reaction pathways. By locating the transition state structures and calculating the associated energy barriers, the kinetics and mechanisms of potential reactions could be elucidated. This would provide a detailed, atomistic view of how the molecule transforms from reactants to products.

Without dedicated research on this specific compound, the generation of data tables and a detailed discussion of research findings is not possible. The field awaits computational studies that will shed light on the rich chemical and physical properties of this compound.

Vi. Advanced Research Applications and Emerging Directions for 2 Hydroxyphenyl Diphenylmethanol

Role as a Ligand Precursor in Coordination Chemistry Research

In the field of coordination chemistry, the synthesis of novel ligands is paramount for the development of new metal complexes with unique catalytic, magnetic, or optical properties. (2-Hydroxyphenyl)diphenylmethanol serves as an excellent precursor for the synthesis of monoanionic, bidentate ligands. The deprotonation of the phenolic hydroxyl group yields a phenoxide that, in conjunction with the adjacent hydroxyl group of the diphenylmethanol (B121723) functionality, can chelate to a metal center.

The steric bulk provided by the two phenyl groups on the carbinol carbon can be strategically utilized to:

Influence the coordination geometry around the metal ion.

Prevent the formation of polynuclear species, thereby stabilizing mononuclear complexes.

Create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

Researchers have explored the coordination behavior of similar ortho-phenolic alcohol ligands with a variety of metal ions, demonstrating their ability to form stable complexes with tailored electronic and steric properties.

Building Block in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, making it a valuable building block for the construction of larger, self-assembled supramolecular architectures.

Key features that make this compound attractive for supramolecular chemistry include:

Directional Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl groups) and acceptor (oxygen atoms) facilitates the formation of predictable and robust networks.

Host-Guest Complexation: The molecule can act as a guest by being encapsulated within a larger host molecule, or it can self-assemble to form a host structure capable of encapsulating smaller guest molecules. The phenyl rings can engage in π-π stacking interactions, further stabilizing such assemblies.

These properties are being explored for applications in areas such as molecular recognition, sensing, and the development of new materials with tunable properties.

Contributions to Solid-State Organic Chemistry and Reactive Crystalline Materials

The study of reactions in the solid state offers advantages in terms of selectivity and the potential to form products that are not accessible in solution. The crystalline packing of this compound can pre-organize molecules in a specific orientation, which can be exploited to control the outcome of solid-state reactions.

Research in this area focuses on:

Crystal Engineering: Understanding and controlling the intermolecular interactions in the crystalline state to design materials with desired physical and chemical properties.

Topochemical Reactions: Reactions where the reactivity of the crystal is governed by the geometry of the crystal lattice. The specific arrangement of this compound molecules in a crystal could be used to direct photochemical or thermal reactions to yield specific products with high stereoselectivity.

The development of reactive crystalline materials based on this scaffold could lead to new photo-responsive materials or a deeper understanding of reaction mechanisms in the solid phase.

As a Scaffold for Exploring Structure-Reactivity Relationships in Organic Reactions

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in organic chemistry. This compound provides a versatile scaffold for such studies. By systematically modifying the phenyl rings with different substituents, researchers can probe the electronic and steric effects on the reactivity of the hydroxyl groups.

For instance, the acidity of the phenolic proton and the reactivity of the tertiary alcohol can be finely tuned. This allows for quantitative structure-reactivity relationship (QSRR) studies, which are essential for the rational design of catalysts and the optimization of reaction conditions.

Table 1: Potential Modifications of this compound for Structure-Reactivity Studies

Position of SubstitutionType of SubstituentExpected Effect on Reactivity
para-position on phenyl ringsElectron-donating group (e.g., -OCH₃)Increased electron density on the aromatic rings, potentially affecting the acidity of the phenolic proton.
para-position on phenyl ringsElectron-withdrawing group (e.g., -NO₂)Decreased electron density on the aromatic rings, increasing the acidity of the phenolic proton.
ortho-position on phenyl ringsBulky substituent (e.g., -tBu)Increased steric hindrance around the reactive centers, influencing reaction rates and selectivity.

This table presents hypothetical modifications for the purpose of illustrating structure-reactivity relationship studies.

Integration in High-Throughput Synthesis and Computational Screening Methodologies

High-throughput synthesis and screening are powerful tools in modern drug discovery and materials science, allowing for the rapid preparation and evaluation of large libraries of compounds. The core structure of this compound can be readily functionalized, making it an ideal candidate for combinatorial chemistry approaches.

Furthermore, computational screening methods can be employed to predict the properties and potential applications of a virtual library of this compound derivatives. This synergy between high-throughput synthesis and computational modeling accelerates the discovery of new molecules with desired functionalities. By creating a virtual library of derivatives and using computational tools to screen for properties such as binding affinity to a biological target or predicted material characteristics, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Basic Research Question: What are the established laboratory synthesis methods for (2-Hydroxyphenyl)diphenylmethanol?

Methodological Answer:
The Grignard reaction is a primary method for synthesizing this compound. This involves reacting bromobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide, which is then reacted with benzaldehyde. After hydrolysis, the crude product is purified via recrystallization. Key steps include:

  • Reagent Preparation : Use ultra-dry solvents to prevent side reactions (e.g., water contamination quenches Grignard reagents) .
  • Purification : Recrystallization from a solvent like ethanol improves purity, with typical yields around 56% under standard conditions .
  • Validation : Compare melting points (literature: ~69°C) to assess purity; deviations (e.g., 66.5–67.5°C) indicate impurities .

Basic Research Question: How is purity assessed for this compound post-synthesis?

Methodological Answer:
Two complementary techniques are critical:

  • Thin-Layer Chromatography (TLC) : Prepare solutions of the crude product, recrystallized product, and a reference standard (e.g., benzophenone). Use chloroform as the mobile phase and UV visualization. A single spot for the recrystallized product indicates higher purity .
  • Melting Point Analysis : A narrow range (e.g., ±1°C) near the literature value (69°C) confirms purity. Broad ranges (e.g., 66.5–67.5°C) suggest impurities, necessitating further recrystallization .

Advanced Research Question: How can the Grignard reaction be optimized to improve yields of this compound?

Methodological Answer:
Optimization involves addressing common pitfalls:

  • Solvent Purity : Use rigorously dried ether and glassware to prevent reagent decomposition.
  • Stoichiometry : Ensure a 1:1 molar ratio of Grignard reagent to benzaldehyde; excess benzaldehyde may lead to byproducts.
  • Temperature Control : Maintain reaction temperatures below 25°C to avoid side reactions.
  • Workup Efficiency : Rapid quenching and careful pH adjustment during hydrolysis minimize degradation. Evidence shows that improving these parameters can elevate yields from ~56% to >75% .

Advanced Research Question: How are contradictions in spectroscopic data resolved during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or IR absorptions) require multi-technique validation:

  • Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with literature. For example, the hydroxyl group in this compound should show a broad IR stretch at ~3200–3400 cm⁻¹.
  • Quantum Yield Analysis : For photophysical studies, measure fluorescence quantum yields in solvents like methanol (e.g., tautomer emission ratios) to resolve ambiguities in electronic transitions .
  • Chromatographic Purity Checks : Use HPLC with a C18 column (detection at 254 nm) to confirm single-component elution. Calibration curves (linear range: 0.5–53 μg/mL) ensure accurate quantification .

Advanced Research Question: What photophysical properties are associated with this compound, and how are they measured?

Methodological Answer:
The compound exhibits dual fluorescence due to excited-state intramolecular proton transfer (ESIPT):

  • Emission Spectra : Record fluorescence in methanol at 25°C. Normal emission (FN) typically occurs at ~400 nm, while tautomer emission (FT) appears at ~500 nm.
  • Quantum Yield Calculation : Use a reference standard (e.g., quinine sulfate) to determine FN/FT ratios. For analogs like 2-(2-hydroxyphenyl)benzimidazole, FN/FT ratios range from 0.2 to 1.5, depending on substituents .

Methodological Guidance: What advanced analytical techniques quantify this compound in mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
    • Mobile Phase : Methanol/water (70:30 v/v) at 1 mL/min.
    • Detection : UV at 254 nm.
    • Validation : Linear calibration curves (r² = 1.000) with recovery rates >99% ensure precision .

Advanced Research Question: How do structural analogs of this compound influence reactivity and applications?

Methodological Answer:

  • Comparative Reactivity : Analogs like [(o-chlorophenyl)diphenylmethanol] (CAS 294.78) exhibit altered electronic properties due to electron-withdrawing substituents, affecting their use in pharmaceuticals or as fluorescence probes .
  • Biological Interactions : The amino and hydroxymethyl groups in analogs (e.g., (2-Amino-4-methoxyphenyl)methanol) enhance binding to enzymes, making them intermediates in drug synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.